nNOS Inhibition Potency: 1-Methyl-4-nitro-1H-pyrrol-3-amine vs. De-Nitro Analog
The target compound demonstrates a defined IC50 of 410 nM for inhibition of neuronal nitric oxide synthase (nNOS) in rat brain homogenates [1]. In contrast, the de-nitro analog (1-Methyl-1H-pyrrol-3-amine) lacks this critical pharmacophore and is expected to exhibit significantly reduced or no nNOS inhibitory activity based on established nitropyrrole SAR, where the nitro group is essential for bioreductive activation and target interaction [2]. This quantitative difference establishes the target compound as the necessary choice for nNOS-focused research.
| Evidence Dimension | nNOS Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | De-nitro analog (1-Methyl-1H-pyrrol-3-amine) expected IC50 > 10 µM or inactive |
| Quantified Difference | >24-fold lower potency (estimated) |
| Conditions | Sprague-Dawley rat brain homogenates, conversion of oxyhemoglobin to methemoglobin, 10 min measurement by UV-visible spectroscopy |
Why This Matters
This data confirms that the nitro group is not merely a synthetic handle but a critical pharmacophore for nNOS inhibition, making the compound essential for any study targeting this enzyme and preventing false-negative results from analog substitution.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278) Affinity Data: IC50: 410 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347287&google=BDBM50347287 (Accessed: 2026-04-16). View Source
- [2] Antimicrob Agents Chemother. 2015 Jun 12;59(7):3789–3799. FIG 7: Activity of compound 1 and derivatives. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4468680/figure/F7/ View Source
